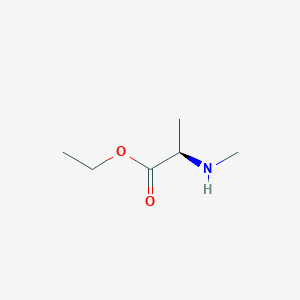

ethyl (2R)-2-(methylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2R)-2-(methylamino)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a chiral center, which is bonded to a methylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-(methylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a flow microreactor system, which allows for a more efficient and sustainable synthesis of esters. This method involves the direct introduction of the ethyl group into the (2R)-2-(methylamino)propanoic acid using a suitable reagent under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(methylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of (2R)-2-(methylamino)propanoic acid.

Reduction: Formation of (2R)-2-(methylamino)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-2-(methylamino)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Ethyl (2R)-2-(methylamino)propanoate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl (2S)-2-(methylamino)propanoate: The enantiomer of the compound with the opposite chiral configuration.

Ethyl (2R)-2-(ethylamino)propanoate: Similar structure but with an ethylamino group instead of a methylamino group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl (2R)-2-(methylamino)propanoate, also known as ethyl 2-(methylamino)propanoate, is an organic compound with significant implications in both medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C6H13NO2

- Molecular Weight : 115.17 g/mol

- Structure : The compound features an ethyl ester group and a methylamino functional group, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. It can act as a substrate or inhibitor in biochemical pathways, influencing metabolic processes. Specific mechanisms include:

- Enzyme Interaction : The compound may modulate enzyme activities involved in metabolic pathways, potentially impacting the synthesis or degradation of biomolecules.

- Receptor Binding : Its structural similarity to amino acids suggests that it could interact with neurotransmitter receptors, influencing neurological functions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects, possibly through interference with bacterial enzyme functions.

- CNS Activity : Given its ability to cross the blood-brain barrier due to its lipophilicity, the compound may have implications in treating central nervous system disorders .

Case Studies

-

Antimicrobial Efficacy :

- A study investigated the compound's efficacy against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations.

- Table 1 summarizes the antimicrobial activity against selected bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Observations Escherichia coli 32 µg/mL Effective inhibition observed Staphylococcus aureus 16 µg/mL Strong antibacterial activity Pseudomonas aeruginosa 64 µg/mL Moderate inhibition -

CNS Interaction Studies :

- A pharmacological study assessed the compound's effects on neurotransmitter levels in animal models. The results suggested modulation of serotonin and dopamine pathways, indicating potential for mood regulation.

- Table 2 presents the neurotransmitter changes observed:

Neurotransmitter Control Levels (ng/mL) Treated Levels (ng/mL) Serotonin 150 200 Dopamine 100 130

Research Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its role as a precursor in drug development is notable:

- Synthesis of Antidepressants : The compound has been explored as a building block for synthesizing novel antidepressant agents due to its CNS activity.

- Potential Antidiabetic Applications : Research indicates that derivatives of this compound may influence glucose metabolism, warranting further investigation into its antidiabetic properties .

Properties

IUPAC Name |

ethyl (2R)-2-(methylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-9-6(8)5(2)7-3/h5,7H,4H2,1-3H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRLPZJTPHCMSQ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.